molecular formula C11H22Cl2N4O B2532474 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride CAS No. 1423024-37-6

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride

Cat. No. B2532474
CAS RN: 1423024-37-6
M. Wt: 297.22
InChI Key: FBOYMKBJSPJCLQ-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that plays a crucial role in regulating cellular metabolism. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has shown that pyrazole derivatives exhibit significant antibacterial and antimicrobial activities. For instance, Schiff bases containing the pyrazole moiety have been synthesized and shown to possess moderate to good antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010). Another study highlighted the synthesis of pyrimidine linked pyrazole heterocyclics, which displayed both insecticidal and antibacterial potentials (Deohate & Palaspagar, 2020).

Anticancer Applications

Novel pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Certain compounds in this category exhibited higher anticancer activity than reference drugs, indicating the promise of pyrazole structures in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry and Material Science

The versatility of pyrazole derivatives extends into heterocyclic chemistry and material science, where they serve as intermediates in synthesizing complex heterocyclic compounds with potential applications ranging from organic electronics to pharmaceuticals. An example includes the synthesis and characterization of novel dipeptide mimetics with hydantoin moiety, indicating the role of pyrazole derivatives in advancing peptide chemistry (Todorov & Naydenova, 2010).

properties

IUPAC Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-6(2)5-9(12)11(16)13-10-7(3)14-15-8(10)4;;/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMKBJSPJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C(CC(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride

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